(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid
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Overview
Description
®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a phenyl group attached to the butyric acid backbone. This compound is often used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the butyric acid backbone. This can involve various organic reactions such as alkylation, reduction, and oxidation.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid can be scaled up using continuous flow reactors and automated synthesis equipment. This allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid involves its interaction with various molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The phenyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(S)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid: The enantiomer of the compound, differing in the configuration at the chiral center.
4-tert-Butoxycarbonylamino-4-phenyl-butyric acid: Without the specific ® or (S) configuration, this compound can exist as a racemic mixture.
4-Amino-4-phenyl-butyric acid: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid is unique due to its specific ® configuration, which can influence its biological activity and interactions. The presence of the Boc protecting group also provides stability, making it a valuable intermediate in organic synthesis.
Biological Activity
(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (commonly referred to as 4-PBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of the biological activity of 4-PBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-PBA is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a phenyl group attached to a butyric acid backbone. This configuration contributes to its unique properties, allowing it to interact with various biological targets.
Molecular Formula : C13H17N1O3
Molecular Weight : 235.28 g/mol
The mechanisms through which 4-PBA exerts its biological effects are multifaceted:
- Endoplasmic Reticulum Stress Inhibition : 4-PBA acts as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress by promoting proper protein folding and preventing aggregation. This property is particularly significant in conditions where ER stress is implicated, such as neurodegenerative diseases and viral infections .
- Anti-Viral Activity : Research indicates that 4-PBA inhibits the replication of several viruses by modulating the host's cellular responses. For instance, it has been shown to inhibit Japanese Encephalitis Virus (JEV) replication by reducing ER stress-induced apoptosis and inflammation .
- Lipid Metabolism Regulation : 4-PBA has been demonstrated to reduce hepatic fat accumulation and lipotoxicity by restoring autophagy processes in hepatocytes. This effect is crucial for managing conditions like non-alcoholic fatty liver disease (NAFLD) .
Anti-Viral Effects
- Case Study : A study on the effects of 4-PBA on JEV infection demonstrated that treatment significantly decreased viral titers and improved brain tissue structure in infected mice. The compound was administered at a dose of 80 mg/kg, showing a positive correlation between treatment frequency and viral inhibition .
Neuroprotective Effects
- Mechanism : By mitigating ER stress, 4-PBA protects neuronal cells from apoptosis induced by various stressors. This neuroprotective effect has implications for treating neurodegenerative diseases.
Lipid-Lowering Effects
- Research Findings : In hepatoma cells, long-term exposure to palmitate led to lipid accumulation and cell death due to autophagy blockade. Treatment with 4-PBA restored autophagic flux, reduced lipid accumulation, and improved cell viability, indicating its potential for managing metabolic disorders .
Summary of Biological Activities of 4-PBA
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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